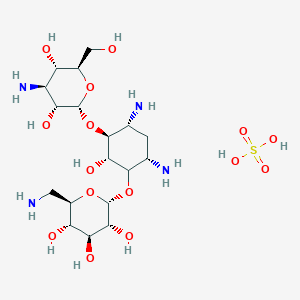
Betamipron
Vue d'ensemble
Description
Betamipron : N-benzoyl-β-alanine , est un composé chimique de formule moléculaire C10H11NO3 . Il est principalement utilisé en association avec l'antibiotique panipénème pour inhiber l'absorption du panipénème dans le tubule rénal, empêchant ainsi la néphrotoxicité . Le this compound lui-même ne possède pas d'activité antibactérienne, mais sert d'agent protecteur pour réduire la toxicité rénale associée au panipénème .
Applications De Recherche Scientifique
Betamipron has several scientific research applications, including :
Medicine: Used in combination with panipenem to treat severe bacterial infections while reducing nephrotoxicity.
Pharmacokinetics Studies: Research on the pharmacokinetics of panipenem/betamipron in patients with renal impairment.
Nephrotoxicity Reduction: Studies on its ability to reduce nephrotoxicity caused by other drugs, such as cisplatin, without affecting their therapeutic efficacy.
Mécanisme D'action
Target of Action
Betamipron, also known as N-benzoyl-β-alanine , is primarily used in combination with the antibiotic panipenem . The primary target of this compound is the renal tubule, where it inhibits the uptake of panipenem . This action reduces the nephrotoxicity of panipenem, making the combination safer for use .
Mode of Action
This compound acts as a competitive inhibitor, preventing the uptake of panipenem into the renal tubule . By doing so, it reduces the concentration of panipenem in the renal cortex, thereby mitigating the nephrotoxic effects of panipenem .
Biochemical Pathways
Its primary role is to inhibit the renal uptake of panipenem, a carbapenem antibiotic . Carbapenems work by inhibiting cell wall synthesis in bacteria, leading to cell death . By reducing the nephrotoxicity of panipenem, this compound allows for safer use of this potent antibiotic .
Pharmacokinetics
This compound, when administered intravenously in combination with panipenem, is primarily excreted in the urine . In patients with end-stage renal disease undergoing hemodialysis, the clearance of this compound was found to be 4.18 ± 0.643 L/h with hemodialysis and 0.615 ± 0.511 L/h without hemodialysis . These pharmacokinetic properties influence the dosage regimen of panipenem/betamipron, particularly in patients with impaired renal function .
Result of Action
The primary result of this compound’s action is the reduction of nephrotoxicity associated with panipenem . This allows for the safer use of panipenem, a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of renal impairment can significantly affect the pharmacokinetics of this compound, necessitating dosage adjustments . Furthermore, the effectiveness of this compound in reducing panipenem’s nephrotoxicity may be influenced by factors such as the patient’s hydration status and concurrent use of other nephrotoxic drugs.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Betamipron’s primary role in biochemical reactions is to inhibit anion transporters, thereby protecting the kidneys from potential toxicity when administered with antibiotics like Panipenem
Cellular Effects
The cellular effects of this compound are primarily related to its protective role against potential nephrotoxicity. It is believed to influence cell function by inhibiting anion transporters, thereby preventing the accumulation of toxic substances in the kidneys
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of anion transporters, which prevents the accumulation of potentially toxic substances in the kidneys This action helps protect renal function when this compound is administered with certain antibiotics
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le betamipron peut être synthétisé par une méthode de microréacteur à flux continu. Le processus comprend les étapes suivantes :
- Une solution aqueuse contenant un mélange de bêta-alanine, d'hydroxyde de sodium et de bicarbonate de sodium est injectée dans un micromélangeur à un débit contrôlé.
- Le chlorure de benzoyle est injecté simultanément dans le micromélangeur.
- La solution mélangée subit une réaction dans un microréacteur tubulaire à une température de bain-marie de -5 °C à 5 °C.
- La solution de sel de sodium de this compound résultante est acidifiée avec de l'acide chlorhydrique concentré pour précipiter le this compound.
- Le this compound solide est filtré, lavé et séché.
Méthodes de production industrielle : La méthode de microréacteur à flux continu est avantageuse pour la production industrielle car elle permet un contrôle précis des conditions de réaction, réduit les réactions secondaires et améliore le rendement .
Analyse Des Réactions Chimiques
Types de réactions : Le betamipron subit diverses réactions chimiques, notamment :
Réactions de substitution : Le this compound peut participer à des réactions de substitution nucléophile en raison de la présence du groupe benzoyle.
Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner de l'acide benzoïque et de la bêta-alanine.
Réactifs et conditions courants :
Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou d'autres bases peuvent faciliter les réactions de substitution.
Principaux produits :
Acide benzoïque : Formé par hydrolyse du this compound.
Bêta-alanine : Un autre produit d'hydrolyse.
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Médecine : Utilisé en association avec le panipénème pour traiter les infections bactériennes graves tout en réduisant la néphrotoxicité.
Études de pharmacocinétique : Recherche sur la pharmacocinétique du panipénème/betamipron chez les patients atteints d'insuffisance rénale.
Réduction de la néphrotoxicité : Études sur sa capacité à réduire la néphrotoxicité causée par d'autres médicaments, tels que le cisplatine, sans affecter leur efficacité thérapeutique.
Mécanisme d'action
Le this compound agit en inhibant l'absorption du panipénème dans le tubule rénal, réduisant ainsi sa néphrotoxicité . Il agit comme un inhibiteur du transport anionique, empêchant l'accumulation de panipénème dans le cortex rénal . Ce mécanisme est similaire à celui de la cilastatine, qui est utilisée en association avec l'imipénème .
Comparaison Avec Des Composés Similaires
Composés similaires :
Cilastatine : Utilisée avec l'imipénème pour réduire la néphrotoxicité.
Probenecid : Un autre inhibiteur du transport anionique utilisé pour prolonger l'action de certains antibiotiques.
Unicité : Le betamipron est unique en son genre par son utilisation spécifique avec le panipénème pour réduire la néphrotoxicité sans affecter l'activité antibactérienne du panipénème . Contrairement à la cilastatine, qui est utilisée avec l'imipénème, le this compound est spécifiquement conçu pour être utilisé avec le panipénème .
Propriétés
IUPAC Name |
3-benzamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045626 | |
| Record name | Betamipron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betamipron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3440-28-6 | |
| Record name | Betamipron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamipron [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamipron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3440-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Betamipron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMIPRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betamipron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °C | |
| Record name | Betamipron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















